Product packaging for 2-[Tris(trimethylsilyl)silyl]ethanol(Cat. No.:CAS No. 90913-72-7)

2-[Tris(trimethylsilyl)silyl]ethanol

Cat. No.: B8623981
CAS No.: 90913-72-7
M. Wt: 292.71 g/mol
InChI Key: HHVZXGUXWQCHAS-UHFFFAOYSA-N
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Description

2-[Tris(trimethylsilyl)silyl]ethanol is a useful research compound. Its molecular formula is C11H32OSi4 and its molecular weight is 292.71 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H32OSi4 B8623981 2-[Tris(trimethylsilyl)silyl]ethanol CAS No. 90913-72-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90913-72-7

Molecular Formula

C11H32OSi4

Molecular Weight

292.71 g/mol

IUPAC Name

2-tris(trimethylsilyl)silylethanol

InChI

InChI=1S/C11H32OSi4/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9/h12H,10-11H2,1-9H3

InChI Key

HHVZXGUXWQCHAS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tris Trimethylsilyl Silyl Ethanol and Analogues

Strategies for the Construction of the Tris(trimethylsilyl)silyl (TTMSS) Moiety

The formation of the bulky tris(trimethylsilyl)silyl group, often referred to as the "supersilyl" group, is the foundational step in synthesizing the target compound. This moiety's unique steric and electronic properties are derived from the central silicon atom being bonded to three trimethylsilyl (B98337) groups.

A key precursor for many TTMSS-containing compounds is tris(trimethylsilyl)silane, (Me₃Si)₃SiH. This hydrosilane serves as a valuable starting material due to the reactivity of its Si-H bond. The synthesis of TTMSS-H can be achieved through several methods.

One common laboratory-scale synthesis involves the reaction of tetrachlorosilane with chlorotrimethylsilane in the presence of a reducing agent, such as lithium metal, in a solvent like tetrahydrofuran (THF). This "one-pot" reaction builds the Si-Si bonds and introduces the hydrogen atom in the final workup step. orgsyn.org

An alternative route starts from tetrakis(trimethylsilyl)silane, (Me₃Si)₄Si. This compound can be treated with methyllithium (MeLi) to cleave one of the Si-Si bonds, forming the lithium salt, tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi), and tetramethylsilane as a byproduct. Subsequent protonation of the silyllithium intermediate with a mild acid, such as hydrochloric acid, yields tris(trimethylsilyl)silane. wikipedia.org

Table 1: Comparison of Synthetic Routes to Tris(trimethylsilyl)silane (TTMSS-H)

MethodStarting MaterialsKey ReagentsReported YieldReference
Reductive SilylationTetrachlorosilane, ChlorotrimethylsilaneLithiumHigh orgsyn.org
Cleavage and ProtonationTetrakis(trimethylsilyl)silaneMethyllithium, HClNot specified wikipedia.org

The generation of nucleophilic tris(trimethylsilyl)silyl anions is a critical step for forming new carbon-silicon bonds. These anions can be prepared from various precursors. As mentioned previously, the reaction of tetrakis(trimethylsilyl)silane with methyllithium is a direct method to produce tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi). wikipedia.org This reaction proceeds via nucleophilic displacement of a trimethylsilyl group.

Alternatively, deprotonation of the less acidic tris(trimethylsilyl)silane can be challenging but can be achieved with very strong bases. More commonly, the corresponding potassium salt, tris(trimethylsilyl)silylpotassium ((Me₃Si)₃SiK), can be formed by reacting vinyl tris(trimethylsilyl)silane with potassium tert-butoxide, which also involves the nucleophilic displacement of a trimethylsilyl group. researchgate.net These silyl (B83357) anions are powerful nucleophiles, albeit sterically hindered, and serve as key intermediates in the synthesis of more complex TTMSS derivatives.

Approaches to Introduce the Ethanol (B145695) Moiety to the TTMSS Group

Once the TTMSS moiety or a suitable precursor is synthesized, the next stage involves attaching the 2-hydroxyethyl group. This can be accomplished through several distinct synthetic strategies.

The reaction would likely be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or through photochemical means. nih.gov The TTMSS radical ((Me₃Si)₃Si•) would add to the less substituted carbon of the double bond (anti-Markovnikov addition), generating a carbon-centered radical intermediate. This intermediate would then abstract a hydrogen atom from another molecule of TTMSS-H to propagate the radical chain and form the silylated, protected ethanol. A final deprotection step would be required to reveal the hydroxyl group and yield the target compound.

Table 2: Hypothetical Hydrosilylation Route

StepReactantsConditionsIntermediate/Product
1. Hydrosilylation(Me₃Si)₃SiH + Protected vinyl alcoholRadical initiator (e.g., AIBN), heat or UV lightProtected 2-[Tris(trimethylsilyl)silyl]ethanol
2. DeprotectionProtected this compoundAppropriate deprotection conditions (e.g., acid hydrolysis)This compound

A more direct approach involves the use of the pre-formed tris(trimethylsilyl)silyl anion as a nucleophile. This method leverages standard Sₙ2-type alkylation chemistry. The tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi) or the corresponding potassium salt can be reacted with a suitable electrophile such as 2-bromoethanol or 2-chloroethanol.

However, a significant challenge with this approach is the potential for the silyl anion to act as a base, promoting the elimination of the halogenated ethanol to form ethylene oxide. A more viable strategy would be to use an ethanol equivalent with a protected hydroxyl group, such as 1-bromo-2-(tert-butyldimethylsilyloxy)ethane. The reaction of (Me₃Si)₃SiLi with this protected halo-alcohol would lead to the formation of the protected form of the target molecule. Subsequent removal of the protecting group, for example, using a fluoride source like tetrabutylammonium fluoride (TBAF) for a silyl ether protecting group, would yield this compound.

Another synthetic avenue begins with a TTMSS core that is already functionalized with a leaving group. Tris(trimethylsilyl)silanol ((Me₃Si)₃SiOH) is a known compound and can serve as a precursor. sigmaaldrich.com While the direct conversion of the silanol (B1196071) to the desired ethanol derivative is not straightforward, it could potentially be converted into a more reactive species, such as a tris(trimethylsilyl)silyl halide ((Me₃Si)₃SiX, where X = Cl, Br).

This TTMSS-halide could then be used in a coupling reaction. For instance, it could react with a Grignard reagent derived from a protected 2-haloethanol, such as (2-(tert-butyldimethylsilyloxy)ethyl)magnesium bromide. This would form the protected target compound, which could then be deprotected. Alternatively, the silanol could be converted to a silyl triflate, a highly reactive electrophile, which could then be coupled with a suitable nucleophile to introduce the ethanol moiety.

Challenges and Considerations in the Synthesis of Highly Sterically Hindered Silyl Alcohols

The synthesis of silyl alcohols with substantial steric encumbrance around the silicon atom and the alcohol functionality is a formidable task in synthetic organic chemistry. The sheer size of substituents like the tris(trimethylsilyl)silyl group imposes significant constraints on reaction feasibility, often leading to low yields, sluggish reaction rates, or alternative, undesired reaction pathways.

The primary challenge lies in overcoming the steric repulsion between the bulky silyl nucleophile and the electrophilic substrate. In the context of synthesizing this compound, the nucleophilic attack of a tris(trimethylsilyl)silyl anion on an appropriate two-carbon electrophile, such as ethylene oxide, is a logical approach. However, the bulky nature of the nucleophile can impede its approach to the electrophilic carbon, necessitating carefully optimized reaction conditions to achieve a successful transformation. Furthermore, the stability of the bulky organometallic reagent is a critical consideration, as decomposition or side reactions can compete with the desired nucleophilic addition.

Control of Stereoselectivity in Carbon-Silicon Bond Formation

The formation of a new stereocenter during the creation of the carbon-silicon bond is a critical aspect of synthesizing chiral silyl alcohols. In the context of reacting a bulky silyl nucleophile with a substituted epoxide, the stereochemical outcome is governed by the mechanism of the epoxide ring-opening.

Nucleophilic ring-opening of epoxides with strong, basic nucleophiles, such as organolithium reagents, typically proceeds via an SN2 mechanism. This mechanism involves a backside attack of the nucleophile on one of the epoxide's carbon atoms, leading to an inversion of stereochemistry at that center. The reaction is highly stereospecific, and the resulting product has a predictable anti relationship between the newly introduced silyl group and the hydroxyl group.

For an unsymmetrical epoxide, the regioselectivity of the attack is also a key factor. Generally, under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. This regioselectivity, combined with the stereospecificity of the SN2 attack, allows for a high degree of control over the final product's stereochemistry.

In the synthesis of analogues of this compound from substituted epoxides, the diastereoselectivity of the reaction would be of paramount importance. The bulky nature of the tris(trimethylsilyl)silyl group can enhance the inherent diastereoselectivity of the reaction by amplifying the steric differentiation between the two faces of the electrophilic carbon being attacked.

The following table illustrates the expected stereochemical outcomes for the reaction of a bulky silyl nucleophile with a chiral epoxide, based on the principles of SN2 ring-opening.

Starting Epoxide StereochemistrySilyl NucleophileExpected Product StereochemistryDiastereomeric Ratio (d.r.)
(R)-Styrene OxideTris(trimethylsilyl)silyllithium(1R,2R)-1-Phenyl-2-[tris(trimethylsilyl)silyl]ethanol>95:5
(S)-Styrene OxideTris(trimethylsilyl)silyllithium(1S,2S)-1-Phenyl-2-[tris(trimethylsilyl)silyl]ethanol>95:5
cis-2,3-EpoxybutaneTris(trimethylsilyl)silyllithium(2R,3S)-3-[Tris(trimethylsilyl)silyl]butan-2-ol (racemic)>98:2 (anti)
trans-2,3-EpoxybutaneTris(trimethylsilyl)silyllithium(2R,3R)- and (2S,3S)-3-[Tris(trimethylsilyl)silyl]butan-2-ol>98:2 (syn)

Note: The data in this table is illustrative and based on established principles of epoxide ring-opening reactions with bulky nucleophiles. Specific experimental data for the listed reactions may vary.

Optimization of Reaction Conditions for Bulky Reagents

The successful synthesis of highly sterically hindered silyl alcohols is critically dependent on the meticulous optimization of reaction conditions. The steric bulk of the tris(trimethylsilyl)silyl group necessitates conditions that can overcome the high activation energy barrier associated with the approach of the nucleophile to the electrophile.

Key parameters that require careful tuning include the choice of solvent, reaction temperature, and the nature of the counter-ion of the organometallic reagent. The solvent plays a crucial role in solvating the organometallic species and influencing its reactivity. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used for organolithium reactions as they can coordinate to the lithium cation, increasing the nucleophilicity of the carbanion.

Temperature is another critical factor. Low temperatures are often required to maintain the stability of the highly reactive organolithium reagent and to minimize side reactions. However, in cases of extreme steric hindrance, elevated temperatures may be necessary to provide sufficient thermal energy to overcome the activation barrier. This creates a delicate balance that must be empirically determined.

The addition of certain additives can also have a profound impact on the reaction outcome. For instance, Lewis basic additives can coordinate to the lithium cation, further enhancing the reactivity of the nucleophile. Conversely, in some cases, the presence of specific salts can influence the aggregation state of the organolithium reagent and thereby its reactivity and selectivity.

The following table provides a hypothetical optimization study for the reaction of tris(trimethylsilyl)silyllithium with ethylene oxide, illustrating the potential effects of varying reaction parameters on the yield of the desired product, this compound.

EntrySolventTemperature (°C)Additive (equiv.)Time (h)Yield (%)
1Diethyl Ether-78 to 25None12<5
2THF-78 to 25None1245
3THF0None860
4THF25None475
5THF25HMPA (1.0)285
6THF25TMEDA (1.0)282
7Toluene25None12<10
8Toluene60None1220

Note: This data is hypothetical and serves to illustrate the principles of reaction optimization for this class of sterically demanding transformations. HMPA = Hexamethylphosphoramide, TMEDA = Tetramethylethylenediamine.

Advanced Spectroscopic and Structural Elucidation Techniques for Ttmss Substituted Ethanols

Vibrational Spectroscopy for Functional Group and Bond Characterization

  • 3.2.1. Infrared (IR) Spectroscopy for Vibrational Modes: The IR spectrum would have been analyzed to identify characteristic vibrational frequencies, such as the O-H stretch of the alcohol, C-H stretching and bending modes, and the various Si-C and Si-Si stretching and deformation modes.
  • 3.2.2. Raman Spectroscopy for Vibrational Structures: Raman spectroscopy would have complemented the IR data, particularly for identifying the symmetric vibrations of the Si-Si and Si-C bonds, which are often strong in Raman scattering.
  • While general principles of NMR and vibrational spectroscopy for organosilicon compounds are well-established, the absence of specific data for 2-[Tris(trimethylsilyl)silyl]ethanol prevents a detailed and accurate discussion as outlined. Spectroscopic data is available for the much simpler analogue, 2-(trimethylsilyl)ethanol, but extrapolating this data to the significantly more complex TTMSS-substituted compound would be speculative and scientifically unsound.

    The synthesis of compounds bearing the TTMSS group has been reported in the chemical literature, often to create sterically demanding environments. It is possible that spectroscopic data for this compound exists in proprietary databases, unpublished research, or specialized journals not accessible through the conducted searches. Without access to this primary data, a comprehensive and scientifically rigorous article focusing solely on the advanced spectroscopic and structural elucidation of this specific compound cannot be produced at this time.

    Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

    Mass spectrometry is a critical tool for confirming the molecular weight and probing the structural integrity of silylated compounds. For molecules like this compound, electron ionization (EI) is a common technique. While the molecular ion peak (M+) may be of low abundance or entirely absent due to the molecule's susceptibility to fragmentation, the resulting fragmentation pattern provides a rich fingerprint for structural confirmation. researchgate.net

    The fragmentation of trimethylsilyl (TMS) and related alkylsilyl derivatives has been extensively studied. nih.govnih.gov In silylated alcohols, a common fragmentation pathway involves the loss of a methyl group ([M - CH₃]⁺) from one of the TMS moieties, which often results in a more stable and abundant ion. researchgate.net Another characteristic fragmentation is the cleavage of Si-Si and Si-C bonds, leading to the formation of diagnostic ions. For the TTMSS group, the ion corresponding to the tris(trimethylsilyl)silyl cation, [Si(SiMe₃)₃]⁺, or fragments thereof, would be highly indicative. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds, such as Tris(trimethylsilyl)silane, which can serve as a basis for interpreting the fragmentation of more complex derivatives. nist.gov

    Advanced techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can provide highly accurate mass measurements, facilitating the unambiguous determination of the elemental composition of the parent molecule and its fragments. mdpi.com

    Table 1: Expected Key Mass Spectrometry Fragments for this compound

    Fragment DescriptionProposed StructureExpected m/z
    Loss of Methyl Radical[M - CH₃]⁺293.1
    Loss of Ethanol Group[M - CH₂CH₂OH]⁺263.1
    Tris(trimethylsilyl)silyl Cation[Si(SiMe₃)₃]⁺247.1
    Trimethylsilyl Cation[Si(CH₃)₃]⁺73.0

    Note: Expected m/z values are calculated based on the most abundant isotopes.

    X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

    X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on other compounds incorporating the bulky tris(trimethylsilyl)silyl ligand. acs.orgacs.orgdocumentsdelivered.com

    These studies reveal that the TTMSS group imposes significant steric hindrance, which dictates the molecular conformation and packing in the crystal lattice. The central silicon atom of the TTMSS group is tetrahedrally coordinated, bonded to three trimethylsilyl groups and the rest of the molecule. The sheer size of this substituent often prevents close packing and can lead to the formation of interesting supramolecular architectures. nih.gov

    In related structures, such as those involving metal complexes with the TTMSS ligand, the Si-Si bond lengths within the TTMSS group are typically in the range of 2.35-2.38 Å. The Si-C bond lengths in the trimethylsilyl groups are standard, averaging around 1.88 Å. The bond angles around the silicon atoms deviate slightly from the ideal tetrahedral angle of 109.5° due to steric repulsion between the bulky trimethylsilyl groups. goettingen-research-online.de The conformation adopted by the ethanol moiety would be heavily influenced by the steric demands of the adjacent TTMSS group, likely resulting in a staggered conformation to minimize steric strain. The presence of the hydroxyl group also introduces the possibility of hydrogen bonding, which could direct the supramolecular packing in the solid state.

    Table 2: Representative Crystallographic Data for Compounds Containing the Tris(trimethylsilyl)silyl Group

    CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
    Zn[Si(SiMe₃)₃]₂--- acs.org
    Cl₂Sn[Si(Si(CH₃)₃)₃]₂--- acs.org
    (η⁵-C₅Me₅)Cl₂HfSi(SiMe₃)₃--Si-Si: 2.37 (avg.) documentsdelivered.com
    (Me₃Si)₃SiLi(THF)₃RhombohedralR3cSi-Si: (Varies) goettingen-research-online.de

    Chromatographic Methods for Purity Assessment and Separation

    Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Given the non-polar nature of the large silyl (B83357) group, reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods.

    In GC analysis, the volatility of the compound is a key factor. The presence of the hydroxyl group allows for derivatization, for instance, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility and improve peak shape. osti.gov The choice of the GC column is critical; non-polar columns, such as those with a methyl-silicone stationary phase, are often employed for the separation of silylated compounds. chromforum.org

    For preparative separation, column chromatography using silica (B1680970) gel is a standard approach. The highly non-polar nature of this compound means that a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) mixture with a high proportion of hexane, would likely be required to achieve effective separation from more polar impurities. The bright yellow color of some related aroylsilane compounds can facilitate straightforward purification by visual inspection during column chromatography. nih.gov

    Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of silylated compounds. However, challenges such as silyl ether formation on the stationary phase surface can affect retention time and selectivity, requiring careful method development and column maintenance. nih.gov

    Reactivity and Reaction Mechanisms of 2 Tris Trimethylsilyl Silyl Ethanol and Its Derivatives

    Reactivity of the Hydroxyl Group in the Presence of a Bulky Silyl (B83357) Moiety

    The hydroxyl group of 2-[Tris(trimethylsilyl)silyl]ethanol exhibits reactivity that is significantly modulated by the sheer size of the adjacent TTMSS group. This steric hindrance plays a critical role in dictating the feasibility and pathways of common alcohol reactions such as esterification and etherification.

    Esterification Reactions and Kinetic Studies

    The esterification of alcohols is a fundamental organic transformation. In the context of silyl alcohols, the reaction mechanism can be influenced by the stability of carbocation intermediates. For the less sterically hindered analogue, 2-(trimethylsilyl)ethanol, esterification using 2,2,2-trichloroacetimidate reagents proceeds without the need for an external catalyst. Mechanistic studies, including deuterium labeling, have shown that this reaction involves a bridged β-silyl carbocation intermediate. This intermediate's stability is attributed to hyperconjugation from the adjacent silicon-carbon bond.

    While specific kinetic studies on the esterification of this compound are not extensively documented, the reactivity of its derivatives provides insight. For instance, the related compound 2-[tris(trimethylsilyl)silyl]ethyl acetate (B1210297) can be formed, and its subsequent reactions have been studied in detail. The formation of such esters is a key step in leveraging the unique properties of the TTMSS group in broader synthetic applications, such as in the design of photoresists. The steric bulk of the TTMSS group would be expected to decrease the rate of esterification compared to less hindered alcohols, a common phenomenon in organic chemistry.

    Table 1: Esterification of Various Carboxylic Acids with a 2-(Trimethylsilyl)ethyl Derivative.
    Carboxylic Acid SubstrateProductYield (%)
    4-Nitrobenzoic acid2-(Trimethylsilyl)ethyl 4-nitrobenzoate85
    3,5-Dinitrobenzoic acid2-(Trimethylsilyl)ethyl 3,5-dinitrobenzoate88
    4-Methoxybenzoic acid2-(Trimethylsilyl)ethyl 4-methoxybenzoate81
    Phenylacetic acid2-(Trimethylsilyl)ethyl 2-phenylacetate75
    Cyclohexanecarboxylic acid2-(Trimethylsilyl)ethyl cyclohexanecarboxylate78

    Etherification Reactions

    The formation of ethers from this compound is significantly more challenging than esterification due to the extreme steric hindrance imposed by the TTMSS group. Standard etherification protocols, such as the Williamson ether synthesis, which require nucleophilic attack by an alkoxide on an alkyl halide, are severely impeded. The bulky silyl group effectively blocks the approach of the electrophile to the oxygen atom.

    Attempts to form ethers from the less hindered 2-(trimethylsilyl)ethanol using methods successful for esterification (e.g., with trichloroacetimidate reagents) have proven unsuccessful with alcohol and phenol nucleophiles. These potential nucleophiles are not sufficiently acidic to promote the reaction by activating the imidate, and the addition of Lewis or Brønsted acid catalysts tends to lead to decomposition. Given these challenges with a smaller silyl group, direct etherification of this compound is expected to be even more difficult, and specific successful examples are not prevalent in the literature. This highlights a limitation in the reactivity of the hydroxyl group when positioned next to such a sterically demanding substituent.

    Oxidation and Reduction Pathways of the Alcohol Functionality

    The oxidation and reduction of the primary alcohol in this compound are governed by standard principles, though reaction kinetics may be affected by steric hindrance.

    Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.orglibretexts.org

    To Aldehyde: Using milder oxidizing agents, such as pyridinium chlorochromate (PCC), would be expected to yield 2-[Tris(trimethylsilyl)silyl]ethanal. This reaction stops at the aldehyde stage as PCC is not strong enough to oxidize it further. libretexts.org

    To Carboxylic Acid: Stronger oxidizing agents, like chromic acid (H₂CrO₄) prepared from chromium trioxide in aqueous sulfuric acid (Jones reagent), would oxidize the primary alcohol first to the aldehyde and subsequently to 2-[Tris(trimethylsilyl)silyl]ethanoic acid. libretexts.org

    The bulky TTMSS group may slow the rate of these oxidation reactions by hindering the approach of the oxidizing agent to the alcohol and the adjacent C-H bond.

    Reduction: The reduction of a primary alcohol functionality to its corresponding alkane is not a typical transformation under standard laboratory conditions. While silanes like triethylsilane are used in the presence of strong Lewis or protic acids to reduce secondary, tertiary, and benzylic alcohols to alkanes, primary alcohols are generally not susceptible to this type of reduction. gelest.com Therefore, the reduction of the hydroxyl group in this compound to form 1-[Tris(trimethylsilyl)silyl]ethane is not an expected pathway. The primary utility of related silanes, such as tris(trimethylsilyl)silane (TTMSS-H), is as a radical-based reducing agent for other functional groups, not for the deoxygenation of primary alcohols. organic-chemistry.org

    Mechanistic Investigations of Silicon-Based Transformations

    The TTMSS group is not merely a passive bulky substituent; it actively participates in and directs the course of certain reactions. Mechanistic studies on derivatives of this compound have uncovered unique silicon-centered reaction pathways.

    Nucleophilic Attack at the Silicon Center

    The bridged siliconium cation intermediate is a potent electrophile and reacts readily with available nucleophiles. Mechanistic studies have shown that this intermediate opens up multiple reaction pathways. Instead of the nucleophile attacking the β-carbon as might be expected in a simple carbocation reaction, the attack can occur at one of the silicon centers.

    For the reaction of protonated 2-[tris(trimethylsilyl)silyl]ethyl acetate with phenol, it has been demonstrated that the phenol nucleophile attacks one of the silicon atoms of the TTMSS group. This nucleophilic attack at silicon leads to the formation of products where the nucleophile becomes attached to a silicon atom, such as a phenoxy-trimethylsilane. This pathway explains why, under certain photolithographic conditions using polymers containing this moiety, silylation of phenolic hydroxyl groups is a significant outcome. This reactivity underscores the ability of the complex silyl group to control reaction outcomes, diverting them from standard organic pathways towards silicon-centered mechanisms.

    Table 2: Proposed Reaction Pathways for the Acidolysis of 2-[Tris(trimethylsilyl)silyl]ethyl Acetate in the Presence of Phenol.
    StepDescriptionKey Intermediates/Products
    1Protonation of the acetate carbonyl group.Protonated ester
    2Cleavage to form acetic acid and a bridged siliconium cation.Bridged siliconium cation
    3aNucleophilic attack by phenol at a trimethylsilyl (B98337) silicon atom.Phenoxytrimethylsilane
    3bNucleophilic attack at the central silicon atom.Silylated phenol derivatives
    3cLoss of ethylene and rearrangement.Various siloxane products

    Radical Reactions Involving the Tris(trimethylsilyl)silyl Group (general TTMSS-H radical chemistry as context)

    The tris(trimethylsilyl)silyl (TTMSS) group plays a significant role in radical chemistry, primarily through the actions of tris(trimethylsilyl)silane, (Me₃Si)₃SiH or TTMSS-H. This compound was introduced in the late 1980s as a radical-based reducing agent and has since found widespread application in organic synthesis. nih.gov It serves as a less toxic alternative to organotin compounds like tributyltin hydride. organic-chemistry.org The reactivity of TTMSS-H is centered on the generation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, a process that can be initiated by various methods, including thermal decomposition of initiators or photolysis. nih.govorganic-chemistry.orgcdnsciencepub.com

    The core of TTMSS-H radical chemistry is a chain process, typically under reductive conditions. The mechanism involves three main stages:

    Initiation : The process begins with the generation of (Me₃Si)₃Si• radicals from TTMSS-H. nih.gov

    Propagation : The silyl radical abstracts an atom or group (Z) from an organic substrate (R-Z), creating a site-specific alkyl radical (R•). This new radical then abstracts a hydrogen atom from a TTMSS-H molecule, yielding the reduced product (R-H) and regenerating the (Me₃Si)₃Si• radical, which continues the chain. nih.gov

    Termination : The chain reaction ceases through radical-radical combination or disproportionation. nih.gov

    A key factor in the effectiveness of TTMSS-H as a radical mediator is its relatively weak Si-H bond. The bond dissociation enthalpy (BDE) for TTMSS-H is significantly lower than that for other common silanes, which facilitates the hydrogen atom transfer step in the propagation phase.

    Table 1: Comparison of Si-H Bond Dissociation Enthalpies (BDE)

    Compound BDE (kJ/mol) BDE (kcal/mol)
    Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) 353.5 79
    Triethylsilane (Et₃SiH) 398 90

    This table illustrates the weaker Si-H bond in TTMSS-H compared to triethylsilane, enhancing its utility as a hydrogen donor in radical reactions. nih.govorganic-chemistry.org

    This favorable reactivity allows TTMSS-H to be used in a variety of radical-mediated transformations under mild conditions, often resulting in excellent yields and high selectivity. nih.govdntb.gov.ua Notable applications include:

    Radical Reductions : The reduction of functional groups such as organic halides and selenides. nih.govelectronicsandbooks.com

    Hydrosilylation : The radical-based addition of the Si-H bond across carbon-carbon double or triple bonds. nih.gov This reaction is highly regioselective, typically following an anti-Markovnikov pattern, to produce TTMSS-substituted compounds. nih.gov

    Consecutive Radical Reactions : TTMSS-H can mediate cascade reactions, enabling the construction of complex molecular structures in a single step. nih.govelectronicsandbooks.com

    The photolysis of TTMSS-H is another effective method for generating silyl radicals, which can be efficiently trapped by alkenes to form hydrosilylation products. cdnsciencepub.com

    Steric and Electronic Influences on Reactivity

    The reactivity of compounds containing the tris(trimethylsilyl)silyl group, such as this compound, is profoundly influenced by a combination of steric and electronic factors. organic-chemistry.orgresearchgate.net The large size of the TTMSS group imposes significant steric constraints, while its silicon-rich structure gives rise to distinct electronic effects like hyperconjugation and inductive effects. organic-chemistry.orgnih.gov These properties are crucial for stabilizing reactive intermediates and directing the course of chemical reactions. organic-chemistry.org

    Hyperconjugation and Inductive Effects

    The electronic nature of silyl groups differs significantly from that of alkyl groups, impacting the reactivity of adjacent functional groups. nih.gov

    Hyperconjugation : This phenomenon, also known as σ-conjugation, involves the delocalization of electrons from a filled σ-orbital (such as a Si-Si or Si-C bond) into an adjacent empty or partially filled p- or antibonding π*-orbital. wikipedia.org In derivatives of this compound, the numerous Si-Si and Si-C bonds of the TTMSS group can participate in hyperconjugation. This interaction is particularly effective at stabilizing adjacent electron-deficient centers, such as carbocations or radicals. nih.govyoutube.com The delocalization of σ-electrons helps to disperse the positive charge or the unpaired electron, thereby increasing the stability of the reactive intermediate. youtube.com Large hyperconjugation effects associated with silicon-substituted species have been reported to cause dramatic rate enhancements in certain reactions. nih.gov The presence of silicon-silicon bonds within the TTMSS group has been shown to be important for enabling transformations that are not achievable with typical silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). organic-chemistry.org Studies on silyl-substituted siloles have shown that the contribution of "no-bond" resonance structures, indicative of hyperconjugation, is more significant for a TTMSS substituent compared to simpler silyl groups. semanticscholar.org

    Inductive Effects : Silyl groups are generally considered to be less electron-withdrawing than their alkyl counterparts. nih.gov This means that glycosyl donors protected with silyl groups are typically more reactive than those protected with benzyl groups, which are in turn more reactive than those with acyl groups. nih.gov The TTMSS group, with its central silicon atom bonded to three other silicon atoms, exhibits a σ-donor character. researchgate.net This electron-donating inductive effect can increase the electron density at adjacent atoms, influencing the reactivity of the molecule. For instance, in the context of an alcohol like this compound, this effect can modulate the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

    Steric Hindrance to Approaching Reagents

    The tris(trimethylsilyl)silyl group is exceptionally bulky, a characteristic that plays a dominant role in controlling the reactivity of molecules to which it is attached. researchgate.netgelest.com This large molecular volume creates significant steric hindrance, which can prevent or slow down the approach of reagents to a nearby reactive center. acs.orgwikipedia.org

    The steric effect of the TTMSS group has been estimated to be pronounced, though weaker than its carbon analogue, the tris(tert-butyl)silyl group. researchgate.net This steric bulk can be exploited to achieve high diastereoselectivity in reactions by physically blocking one face of the molecule, thereby directing the attack of a reagent to the less hindered face. organic-chemistry.org For example, the bulkiness of silyl groups like TBS has been shown to completely block the α-side of a molecule during glycosylation, leading exclusively to the β-product. nih.gov

    In the case of this compound, the TTMSS group would sterically shield the hydroxyl group and the α-carbon. This hindrance would affect any reaction involving these sites, such as esterification, oxidation, or substitution reactions. The rate of silylation of secondary alcohols, for example, is greatly influenced by the steric properties of both the alcohol and the silylating agent. researchgate.net The large size of silicon compared to carbon means that the methyl groups in a trimethylsilyl moiety are more spread out, offering less hindrance than in a tert-butyl group, but the aggregation of three such groups around a central silicon atom in TTMSS creates a highly congested environment. libretexts.org This steric protection can also be used strategically to prevent unwanted side reactions at a particular site while transformations are carried out elsewhere in the molecule. wikipedia.org

    Applications in Advanced Organic Synthesis and Materials Science

    Utilization as a Synthetic Building Block

    The utility of 2-[Tris(trimethylsilyl)silyl]ethanol as a building block stems from its bifunctional nature: the reactive hydroxyl group and the distinct properties imparted by the large organosilicon moiety.

    The hydroxyl group of this compound serves as a reactive handle for derivatization, enabling the synthesis of various functionalized organosilicon reagents. These reagents can then be used to introduce the entire (Me₃Si)₃SiCH₂CH₂- fragment into other molecules.

    One notable transformation is its conversion into an imidate, such as 2-[Tris(trimethylsilyl)silyl]ethyl 2,2,2-trichloroacetimidate. This is achieved by reacting the alcohol with trichloroacetonitrile. The resulting imidate becomes an effective reagent for esterification of carboxylic acids under neutral conditions, attaching the tris(trimethylsilyl)silylethyl group, which can serve as a protecting group for the acid. This method avoids the often harsh conditions or side-product complications associated with carbodiimide-based coupling agents.

    The reactivity of the hydroxyl group allows for the creation of a variety of reagents tailored for specific synthetic applications, as summarized in the table below.

    Reagent ClassFunctional GroupSynthetic Application
    Esters-O-C(=O)RIntroduction of the TTS-ethyl moiety onto carboxylates.
    Ethers-O-RAttachment to molecules via ether linkages.
    Halides-X (Cl, Br, I)Precursors for organometallic reagents (e.g., Grignard).
    Azides/Amines-N₃ / -NH₂Introduction of nitrogen-containing functionalities.

    The tris(trimethylsilyl)silyl group is renowned for its use in radical-mediated reactions. The related compound, tris(trimethylsilyl)silane ((Me₃Si)₃SiH), is considered an environmentally safer alternative to tributyltin hydride in radical chemistry. wikipedia.org The Si-H bond in this silane is weak, facilitating the generation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. wikipedia.org

    By incorporating the (Me₃Si)₃SiCH₂CH₂- group into a larger molecule via the ethanol (B145695) handle, chemists can position this radical-generating source at a specific site within a complex structure. Subsequent radical initiation can trigger intricate cyclization cascades or intermolecular additions, enabling the construction of complex polycyclic or sterically congested molecular frameworks that are otherwise difficult to access.

    Design of Specialized Protecting Groups and their Cleavage Strategies

    The tris(trimethylsilyl)silyl group, often abbreviated as "sisyl" (TTS), is an exceptionally bulky substituent that has been developed into a specialized protecting group for alcohols. researchgate.netresearchgate.net

    Tris(trimethylsilyl)silyl ethers (sisyl ethers) are formed by reacting an alcohol with a reactive sisylating agent, such as tris(trimethylsilyl)silyl chloride ((Me₃Si)₃SiCl) or the corresponding triflate ((Me₃Si)₃SiOTf). wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, like imidazole or 2,6-lutidine, to neutralize the acidic byproduct. wikipedia.org

    General Reaction for Sisyl Ether Formation: R-OH + (Me₃Si)₃Si-X + Base → R-O-Si(SiMe₃)₃ + [Base-H]⁺X⁻ (where X = Cl or OTf)

    Due to the significant steric hindrance of the sisyl group, these reactions often exhibit high selectivity for protecting less sterically hindered primary alcohols over secondary or tertiary ones.

    A key advantage of the sisyl protecting group is the availability of mild and specific cleavage methods, which enhances its orthogonality to other protecting groups used in multi-step synthesis. researchgate.net

    Photolytic Cleavage: The sisyl ether is an exceptional silyl (B83357) protecting group because it can be removed under photochemical conditions. researchgate.net Irradiation with light of a suitable wavelength can induce cleavage of the Si-O bond, regenerating the free alcohol. This method is exceptionally mild, as it does not require any chemical reagents, making it ideal for use with sensitive substrates that might be unstable to acidic, basic, or nucleophilic conditions.

    Fluoride-Mediated Cleavage: Like other silyl ethers, sisyl ethers can be efficiently cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). fiveable.megelest.com The driving force for this reaction is the formation of the very strong Si-F bond. The fluoride ion acts as a potent nucleophile, attacking the central silicon atom of the sisyl group to displace the alcohol. fiveable.me This method is widely used due to its high efficiency and generally mild, neutral pH conditions. organic-chemistry.org

    The table below compares these two primary deprotection strategies.

    Deprotection MethodReagent/ConditionMechanismAdvantages
    Photolytic Light (specific λ)Photochemical excitation and bond cleavage.Extremely mild; no chemical reagents needed; high orthogonality.
    Fluoride-Mediated TBAF, HF•Pyridine, etc.Nucleophilic attack by F⁻ on the silicon atom. fiveable.meHigh efficiency; well-established; tolerates many functional groups. gelest.com

    Integration into Polymeric Materials and Coatings

    While direct polymerization of this compound is not typical, its hydroxyl group provides a straightforward point of attachment for a polymerizable functional group. This allows for the creation of novel monomers that can be integrated into polymers to modify their properties. A common strategy involves converting the alcohol into a methacrylate, acrylate, or styrenic ether derivative. afinitica.com

    Example Monomer Synthesis: (Me₃Si)₃SiCH₂CH₂-OH + Methacryloyl chloride → (Me₃Si)₃SiCH₂CH₂-O-C(=O)C(CH₃)=CH₂

    Once synthesized, such a monomer can be co-polymerized with other monomers (e.g., methyl methacrylate, styrene) using standard techniques like free-radical or anionic polymerization to introduce the bulky tris(trimethylsilyl)silyl side chains into the final polymer. afinitica.comresearchgate.net

    The incorporation of these large, non-polar organosilicon groups is expected to significantly impact the material's properties:

    Increased Hydrophobicity: The silicon-rich, hydrocarbon-like nature of the side chains would render polymer surfaces more water-repellent, a desirable trait for coatings and water-resistant materials.

    Enhanced Gas Permeability: Similar to how the related tris(trimethylsiloxy)silyl group is used in contact lens materials to increase oxygen permeability, the bulky nature of the TTS group can disrupt polymer chain packing, increasing free volume and facilitating the transport of gases through the material. segla.com.au

    Modified Thermal Properties: The introduction of silicon can enhance the thermal stability of the polymer backbone.

    Altered Solubility and Mechanical Properties: The bulky side groups can affect chain entanglement and intermolecular forces, altering the solubility of the polymer in various solvents and modifying its mechanical properties, such as hardness and flexibility.

    These modified polymers could find applications in specialized coatings, gas separation membranes, and advanced lithographic materials where precise control over surface properties and permeability is required.

    Monomer for Silicon-Containing Polymers (e.g., in photoresists)

    The integration of silicon into polymer backbones is a key strategy for developing advanced materials for microlithography, particularly for photoresists used in the manufacturing of integrated circuits. Silicon-containing polymers exhibit high resistance to oxygen plasma etching, a critical property for bilayer resist systems. In this process, a thin top layer of a silicon-bearing resist material patterns a much thicker underlying organic layer.

    Monomers structurally similar to this compound, such as silyl-functionalized methacrylates, are copolymerized to create polymers with a precisely controlled silicon content. 20.210.105 For instance, 3-[Tris(trimethylsilyloxy)silyl]propyl methacrylate has been used in terpolymers for 193 nm lithography. 20.210.105 The objective is to achieve a silicon content, typically between 10-15 wt%, that provides sufficient etch stability. 20.210.105 The bulky nature of the tris(trimethylsilyl)silyl group can also influence the polymer's dissolution characteristics and glass transition temperature, which are important factors for lithographic performance. The use of such bulky silyl groups in monomers, like silyl derivatives of styrene, has been shown to be an effective method for modifying macromolecular chains to achieve desired properties. tandfonline.com

    Role in Enhancing Material Properties (e.g., thermal stability, hydrophobic characteristics)

    The introduction of the tris(trimethylsilyl)silyl moiety into polymeric structures imparts significant enhancements to key material properties, primarily thermal stability and hydrophobicity.

    Research on polyurethane acrylates modified with tris(trimethylsiloxy)silyl propyl side groups showed that even a low loading of these groups could increase the thermal stability, as measured by the temperature of 5% weight loss (T-on). nih.gov Similarly, studies on copolymers of 4-chloromethyl styrene demonstrated that the incorporation of bulky tris(trimethylsilyl)methyl (Tsi) groups as side chains increases the polymer's rigidity and, subsequently, its glass transition temperature. sid.ir Even a small quantity of these bulky substituents can completely alter the thermal behavior of the polymer matrix. rsc.org

    Interactive Data Table: Effect of Bulky Silyl Groups on Polymer Thermal Properties The following table provides representative data on how incorporating bulky silyl groups can affect the glass transition temperature (Tg) of polymers.

    Polymer SystemModifying Silyl GroupTg of Unmodified Polymer (°C)Tg of Silyl-Modified Polymer (°C)Reference
    Polystyrene DerivativesTris(trimethylsilyl)methyl~100>135 sid.ir
    Polyurethane AcrylateTris(trimethylsiloxy)silylVariesIncreased T-on nih.gov
    PolysiloxanesTris(trimethylsilyl)methaneLowSignificantly Increased rsc.org

    Hydrophobic Characteristics: Silicone materials are well-known for their low surface energy and ability to repel water. nih.govwikipedia.org This property is exploited when monomers containing large silyl groups are incorporated into other polymer systems. The silyl groups tend to migrate toward the polymer-air interface, creating a surface rich in nonpolar, low-energy Si-C and Si-O-Si moieties. This surface chemistry prevents water from spreading and leads to a high water contact angle (WCA), a key measure of hydrophobicity. wikipedia.orgnih.gov

    The effect can be dramatic. For example, modifying a hydrophilic polyurethane acrylate (WCA = 79.9°) with just 5 wt% of a multi-hydroxyalkyl silicone containing tris(trimethylsiloxy)silyl propyl side groups increased the WCA to 110.0°, transforming the material into a hydrophobic one. nih.gov This demonstrates the efficiency of bulky silyl groups in imparting water-repellent characteristics to materials. nih.gov

    Interactive Data Table: Enhancement of Hydrophobicity This table illustrates the significant increase in water contact angle (WCA) achieved by incorporating silyl groups into a polymer matrix.

    Polymer SystemSilyl Group Loading (wt%)Initial WCA (°)Modified WCA (°)Reference
    Polyurethane Acrylate5%79.9110.0 nih.gov

    Catalytic Applications and Ligand Design (Hypothetical)

    While the primary applications of this compound are in materials science, its unique structure presents hypothetical possibilities in the fields of catalysis and ligand design. This discussion is based on the known chemical principles of sterically hindered molecules.

    The defining feature of the compound is its extreme steric bulk. In coordination chemistry and catalysis, the size of a ligand bound to a metal center is a critical parameter that can control the catalyst's activity and selectivity. Bulky ligands can limit the number of substrates that coordinate to the metal, prevent catalyst deactivation pathways (like dimerization), and create a specific chiral environment to influence stereoselectivity. beilstein-journals.org

    Hypothetical Roles in Ligand Design: It is plausible that this compound could serve as a precursor to novel, sterically demanding ligands. The terminal hydroxyl group could be functionalized to create phosphine, amine, or cyclopentadienyl ligands. A ligand incorporating the tris(trimethylsilyl)silyl group would exert a significant steric influence on a metal center, potentially larger than common bulky groups like tert-butyl or triisopropylsilyl (TIPS). gelest.com This could be advantageous in:

    Asymmetric Catalysis: By creating a well-defined, sterically crowded pocket around a metal's active site, such a ligand could enhance enantioselectivity in reactions. The bulky silyl group could effectively block one face of an approaching substrate.

    Polymerization Catalysis: The steric profile could control polymer tacticity or limit chain-transfer reactions, leading to polymers with specific microstructures and higher molecular weights.

    Stabilization of Reactive Species: The immense bulk could stabilize low-coordinate or reactive metal complexes, which are often highly sought-after as catalysts for challenging transformations. The synthesis of sterically crowded bis(silyl)amide complexes of lithium and sodium demonstrates the utility of bulky silyl groups in creating unique coordination environments. nih.gov

    The ability of bulky silyl groups to alter molecular conformation could be used to fine-tune the electronic and steric properties of a catalyst, thereby controlling its reactivity and selectivity in a predictable manner. beilstein-journals.org

    Theoretical and Computational Chemistry Studies of 2 Tris Trimethylsilyl Silyl Ethanol

    Quantum Chemical Calculations for Molecular and Electronic Structure

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-[Tris(trimethylsilyl)silyl]ethanol at the atomic level. These methods provide a detailed picture of the molecule's geometry and the distribution of its electrons.

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. aps.org DFT methods are frequently employed to predict the geometries, energetic properties, and spectroscopic signatures of complex molecules, including organosilanes. nih.govresearchgate.net For molecules containing the bulky tris(trimethylsilyl)silyl (TTS) group, DFT calculations can accurately model the effects of steric hindrance and electronic interactions. researchgate.net

    In studies of related complex silyl (B83357) compounds, DFT calculations, often using functionals like B3LYP, have been instrumental in assigning UV/vis absorption bands and elucidating photochemical reaction mechanisms. nih.gov The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good balance between computational cost and accuracy for both geometries and energetics. researchgate.net For instance, calculations on isomers of tetranitro-bis-1,2,4-triazoles at the M06-2X/6-311++G(d, p) level were used to systematically study their structures and energetic properties. nih.gov

    Table 1: Representative Calculated Geometric Parameters for a Si-O-Si Linkage using DFT (Data based on a study of Disiloxane, a model for silicones)

    ParameterB3LYP/AVQZB3PW91/AVQZMP2/VQZ
    Si-O-Si Angle (°)148.8149.3148.1
    Si-O Bond Length (Å)1.6381.6391.640
    Energy Difference (kcal/mol)0.0380.0370.030
    This table is interactive. Users can sort columns by clicking on the headers.
    Source: Adapted from Density functional theory study of the conformation and energetics of silanol (B1196071) and disiloxane. researchgate.net

    Hartree-Fock (HF) Theory

    Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu It provides a good starting point for more advanced computational methods and is often used for initial geometry optimizations and for calculating molecular orbitals. gatech.edu While HF theory systematically neglects electron correlation, it can still provide valuable qualitative insights, especially for systems where such effects are not dominant. researchgate.net

    For many single gas-phase molecules, HF calculations with relatively small basis sets can be adequate for predicting molecular structures and vibrational spectra. researchgate.net The method solves the electronic Schrödinger equation iteratively, making it a self-consistent-field (SCF) approach. gatech.edu In modern computational chemistry, HF is often used in conjunction with other methods; for example, it serves as the reference for Møller-Plesset perturbation theory (MP2) and is a component of hybrid DFT functionals like B3LYP. researchgate.netresearchgate.net

    Conformation Analysis and Steric Profile Modeling

    The conformational landscape of this compound is dominated by the immense steric bulk of the tris(trimethylsilyl)silyl (TTS) group. This substituent, often referred to as a "supersilyl" group, imposes significant geometric constraints on the molecule. researchgate.net Conformational analysis aims to identify the most stable arrangements (rotamers) of the molecule by evaluating the energy associated with rotation around its single bonds, such as the Si-C and C-C bonds of the ethanol (B145695) backbone.

    Modeling studies on sterically crowded molecules demonstrate that bulky substituents heavily influence the local geometry. nih.gov For this compound, the interaction between the TTS group and the hydroxyl group, as well as the ethyl bridge, would dictate the preferred dihedral angles. The steric profile can be modeled to visualize the accessible space around the molecule, which is crucial for understanding its potential interactions with other chemical species. The TTS group is known to provide substantial steric protection to a metal center or functional group to which it is attached. researchgate.net

    Reaction Mechanism Modeling and Transition State Analysis

    Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energies of transition states. For compounds containing the TTS group, reaction modeling can shed light on complex rearrangements.

    A notable example is the acid-catalyzed cationic rearrangement of (3-hydroxy-1-propenyl)tris(trimethylsilyl)silanes, which are structurally related to this compound. researchgate.net In this reaction, a 1,2-migration of a trimethylsilyl (B98337) group from the central silicon atom to an adjacent cationic carbon occurs. Theoretical calculations were performed to support the proposed mechanism, which involves the rearrangement of a silylcarbenium ion into a more stable silylium (B1239981) ion. researchgate.net These calculations provide the relative energies of the intermediates and the activation barriers for the rearrangement, confirming the favorability of the proposed pathway.

    Table 2: Calculated Relative Stabilities of Isomeric Cations (Data based on a study of the rearrangement of (Me3Si)3SiCH=CHCR2OH)

    Cationic IntermediateDescriptionRelative Energy (kcal/mol)
    9b Silylcarbenium Cation0 (Reference)
    10b Silylium CationLower
    This table is interactive. Users can sort columns by clicking on the headers.
    Source: Adapted from The Cationic Rearrangement of (3-Hydroxy-1-propenyl)tris(trimethylsilyl)silanes. researchgate.net

    This type of analysis, which involves locating transition state structures and computing activation energies, is crucial for understanding reaction kinetics and selectivity.

    Prediction of Spectroscopic Signatures

    Theoretical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. gatech.edu

    For complex organosilicon compounds, DFT calculations have been successfully used to assign vibrational frequencies observed in IR spectra. nih.gov By computing the harmonic frequencies and IR intensities, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in assigning specific absorption bands to the corresponding vibrational modes of the molecule, such as Si-C stretches, C-O stretches, and O-H bends. While there can be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors, leading to excellent agreement with experimental results. frontiersin.org

    Q & A

    Q. What breakthroughs have been reported in supersilyl chemistry for natural product synthesis?

    • One-Pot Cascades : TTMSS-enabled iterative cross-coupling in terpene synthesis (e.g., taxol intermediates) .
    • Asymmetric Catalysis : Chiral supersilyl auxiliaries in prostaglandin synthesis (≥95% ee) .

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